4-(4-methoxyphenyl)-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(3,4,5-trifluorophenyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O2S/c1-24-10-4-2-8(3-5-10)14-15(25-22-21-14)16(23)20-9-6-11(17)13(19)12(18)7-9/h2-7H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLFOCAMPDGSCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=C(C(=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenyl)-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.
Introduction of Substituents: The methoxyphenyl and trifluorophenyl groups are introduced through nucleophilic substitution reactions using corresponding halides or other suitable reagents.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amines and carboxylic acid derivatives under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, resulting in the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydride or organolithium compounds are often employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
4-(4-Methoxyphenyl)-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Heterocyclic Core Influence: The 1,2,3-thiadiazole core in the target compound and Compound-24 contrasts with thiazole or thienopyrazole cores in other analogs, which may alter electronic properties and binding affinities.
- Substituent Effects: The 4-methoxyphenyl group (common in the target and Compound-24) enhances lipophilicity and may facilitate membrane penetration. Nitrothiophene and trifluoromethyl groups in thiazole derivatives (e.g., ) correlate with antibacterial activity, suggesting the target’s trifluorophenyl may confer similar advantages .
Table 2: Activity Profiles of Select Analogues
Key Observations:
- Herbicidal Activity : Compounds with 4-methoxyphenyl and aryl carboxamide groups (e.g., ) exhibit moderate activity against rape, suggesting the target compound may share this trait .
- Antibacterial Potential: While the target lacks direct data, nitrothiophene-carboxamide analogs () show narrow-spectrum antibacterial activity, with purity (42–99%) influencing efficacy .
- Enzyme Inhibition : Compound-24’s IDO1 inhibition highlights the importance of the 1,2,3-thiadiazole-carboxamide scaffold. The target’s trifluorophenyl group may enhance selectivity over Compound-24’s dimethoxyphenethyl .
Biological Activity
4-(4-methoxyphenyl)-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its thiadiazole ring structure, which is known for conferring various biological properties. The presence of the methoxy and trifluorophenyl groups enhances its pharmacological profile.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in critical biological pathways.
- Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling.
- Cellular Disruption : It may affect cellular functions such as DNA replication and protein synthesis.
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Activity : Studies indicate that thiadiazole derivatives exhibit significant anticancer properties. For instance, related compounds have shown inhibition of cancer cell proliferation without affecting normal cells .
- Neuroprotective Effects : Compounds similar to this compound have demonstrated neuroprotective effects in models of neurodegeneration. These effects include protection against excitotoxicity and oxidative stress .
Anticancer Properties
Research has demonstrated that derivatives of thiadiazole can inhibit the proliferation of various cancer cell lines. For example:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4BrABT | 7.7 | A549 |
| FABT | 22.8 | C6 |
These findings suggest that the anticancer effects are not only potent but also selective for cancer cells over normal cells .
Neuroprotective Studies
In vitro studies have evaluated the neuroprotective activity of related thiadiazole compounds against neurotoxic agents. The results indicate:
Q & A
Q. What are the optimized synthetic routes for 4-(4-methoxyphenyl)-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves a multi-step approach:
Thiadiazole Ring Formation : Cyclization of thiosemicarbazide intermediates using phosphorus oxychloride (POCl₃) under reflux conditions (e.g., in DMF at 80–100°C) .
Carboxamide Coupling : Reacting the thiadiazole carboxylic acid with 3,4,5-trifluoroaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt in dichloromethane) .
Q. Key Optimization Factors :
- Temperature : Higher yields (>75%) are achieved at 80°C for cyclization .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .
Q. How can structural characterization of this compound be performed to confirm its identity?
Methodological Answer :
- Spectroscopic Techniques :
- NMR : - and -NMR confirm substituent positions (e.g., methoxy singlet at δ 3.8 ppm, fluorophenyl signals at δ 7.2–7.5 ppm) .
- IR : Carboxamide C=O stretch at ~1680 cm⁻¹ and thiadiazole C-N absorption at ~1450 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. for C₁₆H₁₁F₃N₄O₂S: 396.06 g/mol) .
- X-ray Crystallography : Resolves bond angles and crystal packing (e.g., SHELXL refinement) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from:
- Assay Variability : Use standardized protocols (e.g., MTT assay with 48-hour incubation ).
- Structural Analogues : Compare with derivatives (e.g., replacing trifluorophenyl with methoxyphenyl alters logP and bioavailability) .
- Statistical Analysis : Apply ANOVA to triplicate data to identify outliers .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
Methodological Answer :
- Substituent Screening : Test fluorophenyl (electron-withdrawing) vs. methoxyphenyl (electron-donating) groups to modulate target binding .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict electrostatic potential maps and optimize hydrogen bonding .
- Pharmacokinetic Profiling : Measure logD (octanol/water) and metabolic stability in liver microsomes .
Case Study :
Replacing the 4-methoxyphenyl group with a 3,5-dimethoxyphenyl moiety improved solubility (logP reduced from 3.5 to 2.9) and IC₅₀ (from 12.3 µM to 8.7 µM) .
Q. What in vivo models are suitable for evaluating the efficacy and toxicity of this compound?
Methodological Answer :
- Efficacy : Use xenograft models (e.g., BALB/c nude mice with HT-29 tumors) at 50 mg/kg/day (oral) for 21 days .
- Toxicity : Monitor hepatic enzymes (ALT/AST) and renal function (creatinine) in Sprague-Dawley rats .
- Bioavailability : Conduct pharmacokinetic studies (Cₘₐₓ, t₁/₂) via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
